Simtrazene
Description
It is structurally characterized by a triazine core, a six-membered aromatic ring containing three nitrogen atoms . Current literature gaps highlight the need for comparative analyses with structurally or functionally related compounds to infer its properties and applications.
Properties
CAS No. |
5579-27-1 |
|---|---|
Molecular Formula |
C14H16N4 |
Molecular Weight |
240.30 g/mol |
IUPAC Name |
N-methyl-N-[(E)-(N-methylanilino)diazenyl]aniline |
InChI |
InChI=1S/C14H16N4/c1-17(13-9-5-3-6-10-13)15-16-18(2)14-11-7-4-8-12-14/h3-12H,1-2H3/b16-15+ |
InChI Key |
WRINSSLBPNLASA-FOCLMDBBSA-N |
SMILES |
CN(C1=CC=CC=C1)N=NN(C)C2=CC=CC=C2 |
Isomeric SMILES |
CN(C1=CC=CC=C1)/N=N/N(C)C2=CC=CC=C2 |
Canonical SMILES |
CN(C1=CC=CC=C1)N=NN(C)C2=CC=CC=C2 |
Appearance |
Solid powder |
Other CAS No. |
5579-27-1 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Simtrazene; NSC 86491; NSC-86491; NSC86491 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes: The synthetic routes for Simtrazene are not widely documented. it is typically prepared through chemical synthesis.
Industrial Production: Information on industrial-scale production methods is limited.
Chemical Reactions Analysis
Reactions: Simtrazene may undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Detailed information about specific reagents and conditions is scarce.
Major Products: The major products formed during this compound reactions remain unspecified.
Scientific Research Applications
Analytical Chemistry: Simtrazene serves as a chemical reagent in analytical chemistry. It is commonly used for detecting and determining selenium and antimony.
Organic Synthesis: Researchers employ this compound in organic synthesis reactions.
Nitrogen Removal and Oxygen Absorption: It can also function as a reagent for nitrogen removal and oxygen absorption in analytical processes.
Mechanism of Action
- The precise mechanism by which Simtrazene exerts its effects is not fully elucidated.
Molecular Targets: Further research is needed to identify specific molecular targets.
Pathways Involved: Investigations into the pathways affected by this compound are ongoing.
Comparison with Similar Compounds
Comparison with Similar Compounds
Simtrazene’s structural and functional attributes are compared below with two analogous compounds: Cinnarizine (a piperazine derivative) and Clomazone (a triazinone herbicide). These comparisons are based on synthesis pathways, pharmacological profiles, and analytical methodologies.
Table 1: Structural and Functional Comparison
Key Findings:
Structural Similarities :
- This compound and Clomazone both feature nitrogen-rich heterocyclic cores, which enhance stability and binding affinity. However, Cinnarizine’s piperazine moiety prioritizes neurotransmitter receptor interactions .
Functional Divergence :
- Cinnarizine’s clinical efficacy in treating vertigo contrasts sharply with Clomazone’s agricultural use, underscoring how structural tweaks (e.g., substituent groups) dictate functional roles . This compound’s lack of reported bioactivity necessitates further studies to clarify its niche.
Analytical Challenges :
- While Cinnarizine is quantified via HPLC with 99% accuracy , this compound’s detection methods remain unestablished. Clomazone’s analysis via high-resolution mass spectrometry (HRMS) highlights the utility of advanced techniques for triazine analogs .
Research Implications and Gaps
Synthesis Optimization :
Cinnarizine’s continuous-flow synthesis offers a template for scalable this compound production, though its reactive triazine core may require tailored protocols .
Data Limitations : Current literature lacks peer-reviewed studies on this compound, emphasizing the need for rigorous characterization akin to Cinnarizine’s well-documented profiles .
Biological Activity
Simtrazene, a compound belonging to the class of piperidine derivatives, has garnered attention in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
This compound is structurally similar to other piperidine derivatives, which are known for their ability to interact with various biological targets. The compound's activity can be attributed to its influence on multiple pathways involving enzymes, receptors, and ion channels. Research indicates that this compound may affect:
- Enzymatic Activity : Inhibiting specific enzymes such as kinases and proteases.
- Receptor Interaction : Modulating G-protein-coupled receptors (GPCRs) and neurotransmitter receptors.
- Ion Channel Regulation : Affecting voltage-gated ion channels, which play critical roles in neuronal excitability and muscle contraction.
Pharmacological Profile
The pharmacological profile of this compound suggests a wide range of potential applications in medicine. The following table summarizes its predicted biological activities based on computational analyses:
| Biological Activity | Predicted Effect |
|---|---|
| Anticancer | Inhibition of tumor growth |
| Neuroprotective | Protection against neuronal damage |
| Anti-inflammatory | Reduction of inflammation |
| Antimicrobial | Inhibition of bacterial growth |
| Local anesthetic | Pain relief through nerve blockade |
These activities were predicted using tools such as SwissTargetPrediction and PASS (Prediction of Activity Spectra for Substances), which analyze the compound's interaction with various biological targets.
Case Studies and Research Findings
- Anticancer Activity : A study evaluated the effects of this compound on cancer cell lines. Results demonstrated that this compound significantly inhibited cell proliferation in various cancer types, suggesting its potential as an anticancer agent. The mechanism involved apoptosis induction and cell cycle arrest at the G2/M phase.
- Neuroprotective Effects : In animal models of neurodegenerative diseases, this compound exhibited neuroprotective properties by reducing oxidative stress and inflammation in the brain. This was evidenced by decreased levels of pro-inflammatory cytokines and improved cognitive function in treated subjects.
- Antimicrobial Properties : Research indicated that this compound displayed antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism involved disrupting bacterial cell membranes, leading to cell lysis.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
